SC-Ntr

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

SC-Ntr, also known as Stem Cell-Nitric Oxide Synthase (Ntr), is a novel approach in stem cell research that involves the use of nitric oxide (NO) to enhance stem cell proliferation and differentiation. This technique has gained significant attention in recent years due to its potential in regenerative medicine and tissue engineering. In

Wirkmechanismus

The mechanism of action of SC-Ntr involves the production of nitric oxide by the NOS gene, which activates various signaling pathways that promote stem cell proliferation and differentiation. Nitric oxide has been shown to regulate the expression of genes involved in cell cycle progression, apoptosis, and differentiation. Additionally, nitric oxide can also modulate the activity of various growth factors and cytokines that are involved in stem cell regulation.

Biochemische Und Physiologische Effekte

SC-Ntr has been shown to have various biochemical and physiological effects on stem cells. These effects include enhanced stem cell proliferation, improved stem cell differentiation, increased production of extracellular matrix proteins, and improved angiogenesis. Additionally, SC-Ntr has been shown to improve the survival and engraftment of transplanted stem cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of SC-Ntr is its ability to enhance stem cell proliferation and differentiation, which can improve the efficiency of stem cell-based therapies. Additionally, SC-Ntr can be easily applied to various types of stem cells using viral vectors or other gene delivery systems. However, there are also some limitations to SC-Ntr. One of the main limitations is the potential for off-target effects, which can lead to unintended consequences such as tumorigenesis. Additionally, the long-term effects of SC-Ntr on stem cells and host tissues are still unclear and require further investigation.

Zukünftige Richtungen

There are several future directions for SC-Ntr research. One direction is to optimize the synthesis method of SC-Ntr to improve its efficiency and safety. Another direction is to investigate the long-term effects of SC-Ntr on stem cells and host tissues. Additionally, future research can focus on the application of SC-Ntr in various disease models, such as osteoarthritis, Parkinson's disease, and spinal cord injury. Finally, the potential use of SC-Ntr in combination with other stem cell-based therapies, such as gene editing and immunotherapy, can also be explored.

Conclusion:

In conclusion, SC-Ntr is a promising approach in stem cell research that has the potential to improve the efficiency and safety of stem cell-based therapies. The synthesis method of SC-Ntr involves the use of a nitric oxide synthase gene, which produces nitric oxide to promote stem cell proliferation and differentiation. SC-Ntr has been extensively studied in various research fields, including regenerative medicine, tissue engineering, and drug discovery. While there are some limitations to SC-Ntr, its potential in improving stem cell-based therapies makes it an exciting area of research for the future.

Synthesemethoden

The synthesis method of SC-Ntr involves the use of a nitric oxide synthase (NOS) gene, which is introduced into stem cells using viral vectors or other gene delivery systems. Once the NOS gene is integrated into the stem cells, it produces nitric oxide, which acts as a signaling molecule to promote stem cell proliferation and differentiation. This method has been successfully applied to various types of stem cells, including mesenchymal stem cells, neural stem cells, and embryonic stem cells.

Wissenschaftliche Forschungsanwendungen

SC-Ntr has been extensively studied in various research fields, including regenerative medicine, tissue engineering, and drug discovery. In regenerative medicine, SC-Ntr has been shown to enhance the regeneration of damaged tissues such as bone, cartilage, and nerve tissues. In tissue engineering, SC-Ntr has been used to improve the differentiation of stem cells into specific cell types, such as osteoblasts and chondrocytes. In drug discovery, SC-Ntr has been utilized to screen for potential drugs that can enhance stem cell proliferation and differentiation.

Eigenschaften

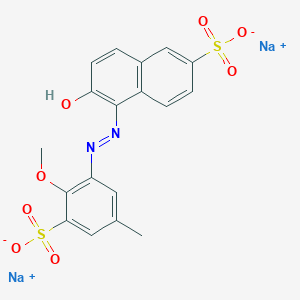

CAS-Nummer |

155833-00-4 |

|---|---|

Produktname |

SC-Ntr |

Molekularformel |

C18H14N2Na2O8S2 |

Molekulargewicht |

496.4 g/mol |

IUPAC-Name |

disodium;6-hydroxy-5-[(2-methoxy-5-methyl-3-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |

InChI |

InChI=1S/C18H16N2O8S2.2Na/c1-10-7-14(18(28-2)16(8-10)30(25,26)27)19-20-17-13-5-4-12(29(22,23)24)9-11(13)3-6-15(17)21;;/h3-9,21H,1-2H3,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |

InChI-Schlüssel |

DYOLWEDFCLZPHW-RMBYUSIPSA-L |

Isomerische SMILES |

CC1=CC(=C(C(=C1)S(=O)(=O)[O-])OC)N/N=C\2/C3=C(C=CC2=O)C=C(C=C3)S(=O)(=O)[O-].[Na+].[Na+] |

SMILES |

CC1=CC(=C(C(=C1)S(=O)(=O)[O-])OC)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O.[Na+].[Na+] |

Kanonische SMILES |

CC1=CC(=C(C(=C1)S(=O)(=O)[O-])OC)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O.[Na+].[Na+] |

Synonyme |

6-hydroxy-5-(2-methoxy-5-methyl-4-sulfophenylazo)-8-(2-methoxy-5-methyl-4-sulfophenoxy)-2-naphthalenesulfonic acid trisodium salt SC-NTR |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,3E,5R,6S,7R)-3-[(3,4-Dihydroxyphenyl)-hydroxymethylidene]-6-methyl-1,5,7-tris(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B132093.png)

![2-Amino-1-[4-(benzyloxy)-3-methoxyphenyl]ethan-1-ol](/img/structure/B132112.png)

![3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B132129.png)